molecular formula C9H12BClO4 B597228 (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid CAS No. 1256355-00-6

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid

Cat. No.: B597228
CAS No.: 1256355-00-6
M. Wt: 230.451
InChI Key: DQKODDSMRUVJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12BClO4 and its molecular weight is 230.451. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, during this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction results in the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s interaction with its targets leads to changes in the structure of the organic groups involved, resulting in the formation of new compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and easy handling, making them important to organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including the presence of other organic groups and the conditions under which the reaction takes place, can significantly impact the action of the compound .

Properties

IUPAC Name

[4-chloro-3-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKODDSMRUVJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681702
Record name [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-00-6
Record name [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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